molecular formula C17H14Cl2N2O2S B3970483 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole

Cat. No.: B3970483
M. Wt: 381.3 g/mol
InChI Key: CAEBPNYSBHAHJQ-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under basic conditions.

    Introduction of the 3,4-dichlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 4-methylphenoxy group: The final step involves the reaction of the intermediate with 4-methylphenol in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 3,4-dichlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole: This compound lacks the 4-methylphenoxy group, which may result in different chemical and biological properties.

    2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-ethoxyphenyl)methyl]-1,3,4-oxadiazole:

    2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole: The methoxy group may enhance the compound’s solubility and biological activity.

These comparisons highlight the uniqueness of this compound and its potential advantages over similar compounds.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c1-11-2-5-13(6-3-11)22-9-16-20-21-17(23-16)24-10-12-4-7-14(18)15(19)8-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEBPNYSBHAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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